![molecular formula C22H26N6O9S B2472381 N-(4-metiltiazol-2-il)-2-(4-((1H-benzo[d]imidazol-2-il)metil)piperazin-1-il)acetamida dioxalato CAS No. 1351647-74-9](/img/structure/B2472381.png)
N-(4-metiltiazol-2-il)-2-(4-((1H-benzo[d]imidazol-2-il)metil)piperazin-1-il)acetamida dioxalato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate is a useful research compound. Its molecular formula is C22H26N6O9S and its molecular weight is 550.54. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los compuestos que contienen benzimidazol, como el , se han sintetizado y evaluado por su actividad antimicrobiana in vitro . Estos compuestos han mostrado una actividad bactericida significativa contra bacterias Gram-positivas y Gram-negativas .
Actividad Anticancerígena
Algunos derivados de benzimidazol han mostrado actividades inhibitorias moderadas a altas contra varias líneas celulares tumorales . Esto sugiere posibles aplicaciones en el tratamiento del cáncer.
Actividad Antihelmíntica
El benzimidazol es un compuesto valioso para la síntesis de una amplia gama de compuestos biológicamente activos, incluidos los agentes antihelmínticos . Estos agentes se utilizan para tratar infecciones parasitarias por gusanos.
Actividad Antidiabética
Los compuestos que contienen benzimidazol también se han utilizado en química medicinal por sus propiedades antidiabéticas .
Actividad Antiviral
Los derivados de benzimidazol han mostrado potencial como agentes antivirales . Esto los hace valiosos en la investigación y desarrollo de nuevos fármacos antivirales.
Actividad Antipsicótica
Los compuestos de benzimidazol se han utilizado en el desarrollo de fármacos antipsicóticos . Estos medicamentos se utilizan para controlar y tratar ciertos trastornos mentales y del estado de ánimo.
Actividad Antioxidante
Los derivados de benzimidazol han demostrado propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres.
Actividad Antiinflamatoria
Se ha encontrado que los compuestos que contienen benzimidazol poseen propiedades antiinflamatorias . Esto los hace útiles en el tratamiento de afecciones caracterizadas por inflamación.
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with certain receptors or enzymes in the body
Mode of Action
The compound likely interacts with its targets by binding to them, which can cause a change in the target’s function . This interaction can lead to a series of biochemical reactions, resulting in the observed effects of the compound .
Biochemical Pathways
Based on the structure of the compound, it may be involved in pathways related to the function of its targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are critical for understanding its bioavailability. They are metabolized by the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. These effects can range from changes in cell signaling to alterations in gene expression
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects
Propiedades
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS.2C2H2O4/c1-13-12-26-18(19-13)22-17(25)11-24-8-6-23(7-9-24)10-16-20-14-4-2-3-5-15(14)21-16;2*3-1(4)2(5)6/h2-5,12H,6-11H2,1H3,(H,20,21)(H,19,22,25);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMHEQZPGWMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)
![3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2472300.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2472301.png)
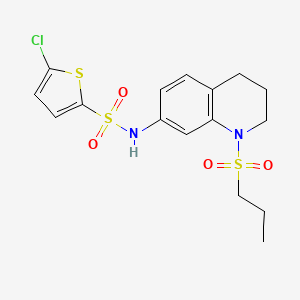
![4-fluoro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)
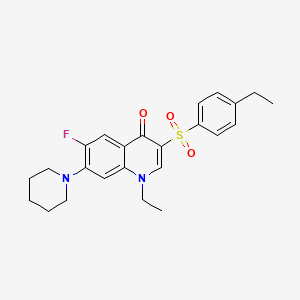
![3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)
![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)
![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2472313.png)
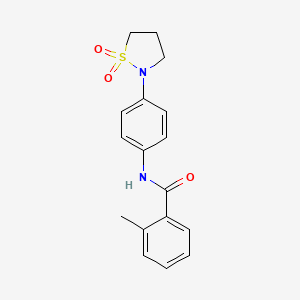
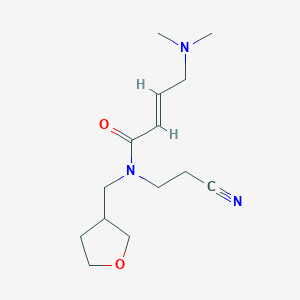
![2-(4-chlorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2472319.png)
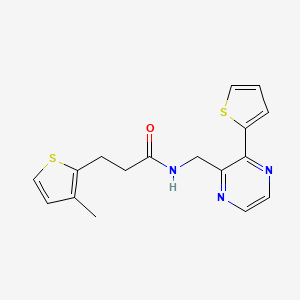
![2-chloro-N-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2472321.png)
